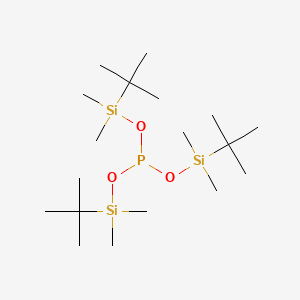

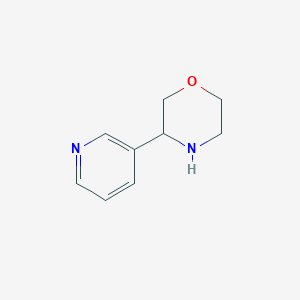

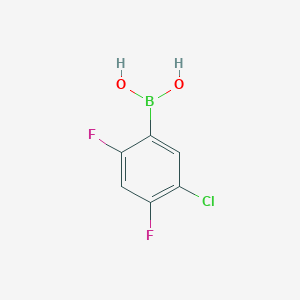

![molecular formula C39H61N11O12S2 B1587677 [Thr4,Gly7]OT CAS No. 60786-59-6](/img/structure/B1587677.png)

[Thr4,Gly7]OT

Descripción general

Descripción

[Thr4,Gly7]OT, también conocido como [Thr4,Gly7]-Oxitocina, es un análogo sintético de la oxitocina. La oxitocina es una hormona neuropéptida que juega un papel crucial en la unión social, la reproducción y el parto. This compound está específicamente diseñado para actuar como un agonista del receptor de oxitocina, lo que significa que se une y activa los receptores de oxitocina en el cuerpo .

Aplicaciones Científicas De Investigación

[Thr4,Gly7]OT tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la modulación de comportamientos sociales y actividad neuronal.

Medicina: Explorado para posibles aplicaciones terapéuticas en afecciones como el autismo, la ansiedad y los trastornos sociales.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a los receptores de oxitocina .

Mecanismo De Acción

[Thr4,Gly7]OT ejerce sus efectos uniéndose a los receptores de oxitocina, que son receptores acoplados a proteína G (GPCR). Tras la unión, activa vías de señalización intracelular, incluida la vía de los fosfoinosítidos y la vía del monofosfato de adenosina cíclico (AMPc). Esto lleva a varias respuestas fisiológicas, como un aumento de la excitabilidad neuronal y la modulación de los comportamientos sociales .

Análisis Bioquímico

Biochemical Properties

[Thr4,Gly7]OT interacts with oxytocin receptors (OTRs), which are part of the G protein-coupled receptor (GPCR) family. These receptors are widely distributed in the brain and peripheral tissues. The binding of this compound to OTRs triggers a cascade of intracellular events, including the activation of G proteins and subsequent signaling pathways. This compound has a high affinity for OTRs, particularly in rodents, where it exhibits excellent selectivity . The interaction between this compound and OTRs involves specific binding sites on the receptor, leading to conformational changes that activate downstream signaling molecules such as phospholipase C (PLC) and protein kinase C (PKC) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of OTRs by this compound leads to the release of intracellular calcium ions, which play a pivotal role in neurotransmitter release and synaptic plasticity . Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression that affect cell function and behavior . In glial cells, this compound has been shown to regulate the release of neurotrophic factors, which support neuronal survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to OTRs and the subsequent activation of G protein-mediated signaling pathways. Upon binding to the receptor, this compound induces a conformational change that facilitates the coupling of the receptor to G proteins. This interaction activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These signaling molecules orchestrate various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity . Over time, the compound undergoes gradual degradation, which can be monitored using biochemical assays. Long-term exposure to this compound has been associated with sustained activation of OTRs and prolonged changes in cellular function, including alterations in synaptic plasticity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance social bonding and reduce anxiety-like behaviors in rodents . At higher doses, the compound can induce adverse effects, such as hyperactivity and disruptions in normal physiological processes . The threshold for these effects varies depending on the species and the specific experimental conditions. Toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, but caution is warranted at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with OTRs and the subsequent activation of intracellular signaling cascades. The compound influences metabolic flux by modulating the activity of key enzymes and cofactors involved in cellular metabolism . For example, the activation of PKC by this compound can lead to changes in glucose uptake and utilization, as well as alterations in lipid metabolism . These effects are mediated through the regulation of gene expression and enzyme activity, which collectively impact metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, this compound is rapidly taken up by target cells, where it binds to OTRs on the cell surface . The compound is then internalized through receptor-mediated endocytosis and distributed to various intracellular compartments . The localization and accumulation of this compound within cells are influenced by factors such as receptor density, cellular metabolism, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. After binding to OTRs, this compound is internalized and trafficked to specific intracellular compartments, including endosomes and lysosomes . This process is regulated by targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . The localization of this compound within these compartments allows for the precise regulation of its activity and ensures that its effects are spatially and temporally coordinated .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de [Thr4,Gly7]OT implica la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso generalmente comienza con la unión del primer aminoácido a un soporte de resina sólida. Los aminoácidos subsiguientes se agregan secuencialmente utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt). La cadena peptídica se alarga mediante ciclos repetidos de desprotección y acoplamiento hasta que se alcanza la secuencia deseada .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. Los sintetizadores de péptidos automatizados a menudo se utilizan para optimizar el proceso y garantizar la coherencia. Después de la síntesis, el péptido se escinde de la resina, se purifica mediante cromatografía líquida de alta resolución (HPLC) y se liofiliza para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

[Thr4,Gly7]OT sufre varias reacciones químicas, que incluyen:

Oxidación: Los residuos de cisteína en el péptido pueden formar enlaces disulfuro mediante oxidación.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o la oxidación por aire se pueden utilizar para formar enlaces disulfuro.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con secuencias de aminoácidos modificadas y actividades biológicas alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Oxitocina: La hormona natural con propiedades de unión al receptor similares.

Vasopresina: Otro neuropéptido con similitudes estructurales pero diferente especificidad de receptor.

[Thr4,Gly7]-Vasopresina: Un análogo sintético de la vasopresina con modificaciones en las posiciones 4 y 7.

Singularidad

[Thr4,Gly7]OT es único debido a su alta selectividad y afinidad por los receptores de oxitocina, lo que lo convierte en una herramienta valiosa para estudiar los procesos fisiológicos relacionados con la oxitocina. Su capacidad para activar vías de señalización específicas con efectos mínimos fuera del objetivo lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60786-59-6 | |

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.